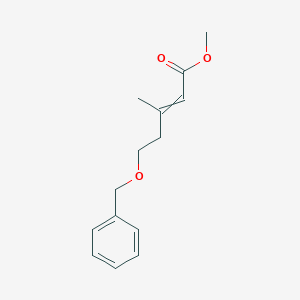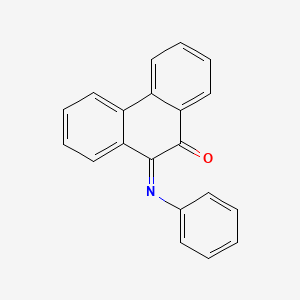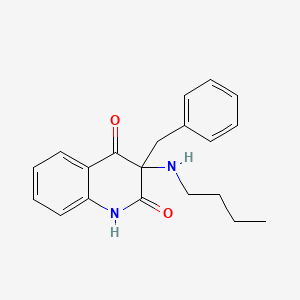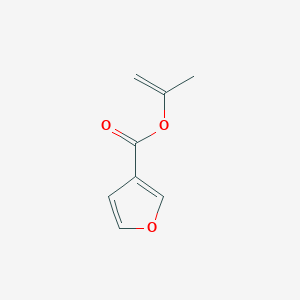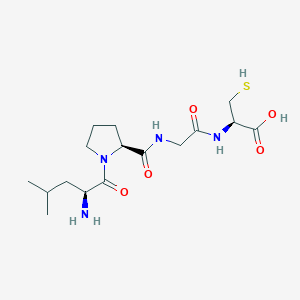
L-Cysteine, L-leucyl-L-prolylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, L-leucyl-L-prolylglycyl- is a complex peptide compound composed of the amino acids L-cysteine, L-leucine, L-proline, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-leucyl-L-prolylglycyl- typically involves the stepwise coupling of the constituent amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by a deprotection step to remove the protecting group from the amino acid, allowing the next amino acid to be added. Common reagents used in this process include coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and deprotection agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of L-Cysteine, L-leucyl-L-prolylglycyl- can be achieved through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide by optimizing metabolic pathways and fermentation conditions. The fermentation broth is then subjected to purification processes such as chromatography to isolate the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, L-leucyl-L-prolylglycyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group in L-cysteine can lead to the formation of cystine, a dimeric form of cysteine linked by a disulfide bond.
Applications De Recherche Scientifique
L-Cysteine, L-leucyl-L-prolylglycyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It serves as a substrate in enzymatic studies to understand the activity of proteases and peptidases.
Medicine: The compound is investigated for its potential therapeutic effects, including antioxidant properties and its role in protein folding.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its functional properties.
Mécanisme D'action
The mechanism of action of L-Cysteine, L-leucyl-L-prolylglycyl- involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can act as a nucleophile, participating in redox reactions and forming disulfide bonds. These interactions can affect protein structure and function, influencing cellular processes such as signal transduction and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal properties.
Uniqueness
L-Cysteine, L-leucyl-L-prolylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and participate in redox reactions sets it apart from other peptides, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
503844-20-0 |
|---|---|
Formule moléculaire |
C16H28N4O5S |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(2R)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C16H28N4O5S/c1-9(2)6-10(17)15(23)20-5-3-4-12(20)14(22)18-7-13(21)19-11(8-26)16(24)25/h9-12,26H,3-8,17H2,1-2H3,(H,18,22)(H,19,21)(H,24,25)/t10-,11-,12-/m0/s1 |
Clé InChI |
GKCPDVRARYYUNP-SRVKXCTJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CS)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
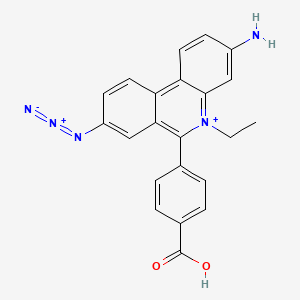


![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
